Home > Products > Bioactive Reagents P92 > 3,3'-Diiodo-L-thyronine
3,3'-Diiodo-L-thyronine - 4604-41-5

3,3'-Diiodo-L-thyronine

Catalog Number: EVT-318621
CAS Number: 4604-41-5
Molecular Formula: C15H13I2NO4
Molecular Weight: 525.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,3'-Diiodo-L-thyronine (3,3'-T2) is a naturally occurring iodothyronine hormone metabolite. It is a derivative of thyroxine (T4) and is less biologically active than T4 or 3,5,3'-triiodo-L-thyronine (T3) [, ]. While not as potent as T3, it exhibits thyromimetic activity [, ]. 3,3'-T2 has been identified as a product of both T4 and T3 metabolism via different deiodination pathways [, , ].

Future Directions
  • Investigating the Role of 3,3'-T2 Transporters: Further research is needed to identify and characterize the specific transporter proteins involved in the cellular uptake and efflux of 3,3'-T2, which could provide new insights into its biological roles [].

L-Thyroxine (T4)

Compound Description: L-Thyroxine (T4) is a major thyroid hormone, crucial for regulating growth and development in humans and animals. It is synthesized in the thyroid gland and is the primary hormone secreted into the bloodstream. [, , , , , , ]

Relevance: L-Thyroxine (T4) is structurally similar to 3,3'-Diiodo-L-thyronine, containing two additional iodine atoms at the 5 and 5' positions. This difference significantly influences their binding affinities to transport proteins like transthyretin, with T4 exhibiting a much higher affinity. [, , , ] Several studies highlight the importance of comparing and contrasting the biological activities and metabolic pathways of T4 and 3,3'-Diiodo-L-thyronine. [, , , , , ]

3,5,3'-Triiodo-L-thyronine (T3)

Compound Description: 3,5,3'-Triiodo-L-thyronine (T3) is the biologically most active thyroid hormone, primarily generated through the deiodination of T4. It plays a vital role in various cellular processes, including metabolism, growth, and development. [, , , , , , , , , , , ]

Relevance: 3,5,3'-Triiodo-L-thyronine (T3) is structurally similar to 3,3'-Diiodo-L-thyronine, with an additional iodine atom at the 5' position. Despite the structural similarities, T3 exhibits significantly higher biological activity compared to 3,3'-Diiodo-L-thyronine. [, , , ] Studies often analyze these compounds together to understand their distinct roles in thyroid hormone signaling and regulation. [, , , , , ]

3,3',5'-Triiodo-L-thyronine (Reverse T3)

Compound Description: 3,3',5'-Triiodo-L-thyronine (Reverse T3), also known as rT3, is an inactive isomer of T3. It is generated through the deiodination of T4 and is considered a less active form of the hormone. [, , , , , ]

Relevance: 3,3',5'-Triiodo-L-thyronine (Reverse T3) is an isomer of 3,3'-Diiodo-L-thyronine, differing in the position of one iodine atom. Both compounds are involved in thyroid hormone metabolism, and their concentrations can be indicative of thyroid function and potential disruptions. [, , , , , ]

3,5-Diiodo-L-thyronine (3,5-T2)

Compound Description: 3,5-Diiodo-L-thyronine (3,5-T2) is an endogenous derivative of thyroid hormone with potential metabolic effects. [, , , ] Research suggests it might be involved in the direct regulation of energy metabolism. []

Relevance: 3,5-Diiodo-L-thyronine (3,5-T2) is an isomer of 3,3'-Diiodo-L-thyronine, differing only in the position of one iodine atom within the thyronine structure. They are often studied together to explore their potential distinct metabolic roles. [, , , , , , ]

3-Iodo-L-thyronine (3-T1)

Compound Description: 3-Iodo-L-thyronine (3-T1) is a naturally occurring iodothyronine, less commonly investigated in research compared to other thyroid hormones. [, , , ]

Relevance: 3-Iodo-L-thyronine (3-T1) is structurally similar to 3,3'-Diiodo-L-thyronine, possessing one less iodine atom on the thyronine ring. Both compounds are analyzed to understand the complete spectrum of thyroid hormone metabolites and their potential roles in various physiological processes. [, , , ]

L-Thyronine (T0)

Compound Description: L-Thyronine (T0) is a naturally occurring iodothyronine, generally found in lower concentrations compared to other thyroid hormones like T4 and T3. []

Relevance: L-Thyronine (T0) is structurally related to 3,3'-Diiodo-L-thyronine, lacking two iodine atoms compared to the target compound. Investigating their binding properties, especially to antibodies like anti-T4 Fab fragment, can provide valuable insights into the structural features influencing binding affinity and specificity. []

Source and Classification

3,3'-Diiodo-L-thyronine is synthesized from L-thyronine through iodination processes. It is classified as a thyroid hormone analogue, which includes other related compounds such as 3,5-diiodo-L-thyronine and 3,5,3'-triiodo-L-thyronine. These compounds are typically studied for their interactions with thyroid hormone receptors and their physiological effects on metabolism.

Synthesis Analysis

The synthesis of 3,3'-diiodo-L-thyronine can be achieved through various methods:

  1. Iodination of Thyronine: The most common method involves the iodination of L-thyronine using iodine monochloride or iodine in the presence of an oxidizing agent. This reaction typically occurs under controlled conditions to ensure selective iodination at the desired positions.
  2. Photolysis: Another approach involves the photolytic synthesis where thyronine is exposed to UV light in the presence of iodine. This method allows for the generation of various iodinated products, including 3,3'-diiodo-L-thyronine .

Key parameters during synthesis include:

  • Temperature: Typically maintained at room temperature to avoid decomposition.
  • Reaction Time: Varies depending on the method but generally ranges from several hours to overnight.
  • Purification: Post-synthesis purification is often required using techniques such as chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

The molecular structure of 3,3'-diiodo-L-thyronine can be described as follows:

  • Chemical Formula: C15H12I2N0
  • Molecular Weight: Approximately 404.02 g/mol
  • Structural Features:
    • Two iodine atoms located at the 3 and 3' positions on the aromatic rings.
    • A phenolic hydroxyl group (-OH) that contributes to its biological activity.

The compound's three-dimensional conformation plays a critical role in its interaction with thyroid hormone receptors, influencing its binding affinity and biological effects.

Chemical Reactions Analysis

3,3'-Diiodo-L-thyronine participates in several chemical reactions:

  1. Deiodination: The compound can undergo deiodination reactions catalyzed by deiodinase enzymes (Type I and Type III), leading to various metabolites like 3,5-diiodo-L-thyronine.
  2. Binding Interactions: It exhibits binding interactions with thyroid hormone receptors, influencing gene expression related to metabolism.
  3. Conjugation Reactions: The hydroxyl group allows for conjugation with glucuronic acid or sulfate, enhancing solubility and excretion.

These reactions are essential for understanding its metabolic pathways and physiological implications.

Mechanism of Action

The mechanism of action of 3,3'-diiodo-L-thyronine primarily involves its interaction with thyroid hormone receptors located in the nucleus of target cells:

Research indicates that while it has a lower affinity for nuclear receptors compared to other thyroid hormones, it may still play a role in metabolic regulation through alternative pathways or receptor interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3'-diiodo-L-thyronine include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or high temperatures.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for diiodinated compounds.

These properties are crucial for determining its handling in laboratory settings and potential applications in therapeutic formulations.

Applications

The applications of 3,3'-diiodo-L-thyronine span various fields:

  1. Metabolic Research: Used as a tool to study thyroid hormone action and metabolism due to its unique binding characteristics and biological effects.
  2. Pharmaceutical Development: Investigated for potential therapeutic uses in conditions like hypothyroidism or metabolic disorders due to its ability to mimic thyroid hormone activity without some side effects associated with more potent analogues.
  3. Diagnostic Applications: Utilized in assays for measuring thyroid hormone levels and understanding their physiological implications in health and disease .
Biochemical Characterization of 3,3'-Diiodo-L-thyronine

Structural Properties and Isomer Differentiation

3,3'-Diiodo-L-thyronine (3,3'-T2) is a iodinated thyronine metabolite with the systematic chemical name 2-Amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid. Its molecular formula is C~15~H~13~I~2~NO~4~, with a molecular weight of 525.077 g/mol [10]. The molecule consists of two tyrosine-derived phenyl rings connected by an ether linkage, with iodine atoms at the 3 and 3' positions of the inner (tyrosyl) and outer (phenolic) rings, respectively. The L-configuration refers to the natural levorotatory enantiomer derived from endogenous biosynthesis [5].

Crystallographic studies of 3,3'-T2 bound to human serum transthyretin reveal an overall transoid conformation with the ether bridge adopting an intermediate geometry between skewed and perpendicular. The molecule binds approximately 3.5 Å deeper within the transthyretin channel compared to thyroxine (T~4~), with its 3-iodine occupying the same site as the 3'-iodine of T~4~, and the 3'-iodine positioned at a site typically occupied by water in the T~4~ complex [8].

Table 1: Structural Differentiation of Diiodothyronine Isomers

IsomerIodine PositionsMolecular Weight (g/mol)Distinctive Structural Features
3,3'-T23, 3'525.077Symmetric diiodination; both iodines adjacent to ether bridge
3,5-T23, 5525.077Asymmetric; iodines on same ring (inner)
3',5'-T23', 5'525.077Asymmetric; iodines on same ring (outer)

Mass spectrometry analyses demonstrate clear differentiation between 3,3'-T2 and its isomers (3,5-T~2~ and 3',5'-T~2~) based on distinct fragmentation patterns and retention times during chromatographic separation. The 3,3'-T2 isomer is chromatographically resolved from 3,5-T~2~, with the latter eluting earlier in reversed-phase liquid chromatography systems. This differentiation is crucial as each isomer exhibits distinct biological activities and metabolic fates [3] [7].

Physicochemical Stability and Reactivity

The physicochemical behavior of 3,3'-Diiodo-L-thyronine is significantly influenced by its diphenyl ether structure and halogen substituents. The iodine atoms, particularly at the ortho positions relative to the phenolic hydroxyl group, create steric hindrance that affects molecular flexibility and conformational stability. The ether linkage allows rotational freedom but is constrained by interactions with the adjacent iodine substituents, resulting in a preferred skewed conformation as observed in protein-bound states [8].

The phenolic hydroxyl group (pK~a~ ~10) exhibits moderate acidity, while the amino acid side chain maintains typical zwitterionic properties in physiological pH ranges. The molecule demonstrates limited aqueous solubility at neutral pH but enhanced solubility in alkaline conditions or polar organic solvents like methanol and acetonitrile [7]. Stability studies indicate susceptibility to oxidative deiodination, particularly under conditions of enzymatic catalysis by deiodinases. The carbon-iodine bonds represent potential sites for metabolic dehalogenation, with the 5' position showing particular vulnerability to deiodinase-mediated iodine removal [2] [6].

Protein binding significantly influences 3,3'-T2's stability and reactivity in biological systems. It binds to human serum transthyretin with approximately 100-fold lower affinity compared to thyroxine (K~d~ ~1.5 μM vs. ~15 nM for T~4~), primarily due to the absence of the second pair of iodine atoms that contribute to hydrophobic interactions in the binding channel of transport proteins. This reduced binding affinity facilitates more rapid clearance compared to fully iodinated thyronines [8].

Biosynthetic Pathways: Deiodination of Thyroid Hormones

3,3'-Diiodo-L-thyronine is primarily generated through the sequential deiodination of thyroid hormones via specific selenoenzymes known as iodothyronine deiodinases. Two principal pathways exist for its endogenous production:

  • Type 1 Deiodinase (D1) Pathway: The outer ring deiodination (ORD) of reverse triiodothyronine (rT~3~) by D1 represents the major biosynthetic route for 3,3'-T2 generation. D1, predominantly expressed in liver, kidney, and thyroid tissues, catalyzes the removal of a specific iodine atom from the outer ring of rT~3~ to yield 3,3'-T2 [2] [9].

  • Type 3 Deiodinase (D3) Pathway: The inner ring deiodination (IRD) of triiodothyronine (T~3~) by D3 constitutes the second pathway. D3, expressed predominantly in brain, placenta, and fetal tissues, removes an iodine atom from the inner ring of T~3~, also resulting in 3,3'-T2 formation [2] [6] [9].

The reaction mechanisms involve reductive deiodination requiring thiol cofactors (e.g., glutathione or dithiothreitol) and the catalytic selenocysteine residue within the active center of deiodinases. These enzymes demonstrate precise regioselectivity, with D1 acting preferentially on the outer ring and D3 on the inner ring of their respective substrates. The kinetics of 3,3'-T2 formation follow Michaelis-Menten principles, with K~m~ values in the micromolar range for both enzymatic pathways [2] [6].

Table 2: Enzymatic Pathways for 3,3'-T2 Biosynthesis

PrecursorCatalyzing EnzymeDeiodination TypePrimary Tissue SitesRegulatory Factors
rT~3~Type 1 Deiodinase (D1)Outer ring deiodinationLiver, Kidney, ThyroidSelenium status, Thyroid state (positive regulation)
T~3~Type 3 Deiodinase (D3)Inner ring deiodinationBrain, Placenta, Fetal tissuesHypoxia, Thyroid state (positive regulation)

The relative contribution of these pathways varies according to physiological and pathological conditions. Under normal circumstances, D1-mediated production predominates in peripheral tissues, while D3-mediated generation increases during fetal development and in specific pathological states characterized by tissue hypoxia or severe illness [2] [6] [9].

Endogenous Distribution in Human Serum and Tissues

Advanced mass spectrometry methods have enabled precise quantification of endogenous 3,3'-Diiodo-L-thyronine in human biological samples. In serum from healthy euthyroid adults, 3,3'-T2 concentrations average 133 ± 15 pg/mL (253 ± 29 pmol/L), making it the most abundant diiodothyronine isomer detected. This concentration exceeds that of 3,5-T~2~ (41 ± 5 pg/mL; 78 ± 9 pmol/L), while 3',5'-T~2~ remains undetectable in most individuals [3] [7].

Significant positive correlation exists between serum concentrations of 3,3'-T2 and 3,5-T~2~ (r = 0.540, P < 0.01), suggesting coordinated metabolic regulation. However, neither correlates significantly with circulating T~3~ or T~4~ levels in healthy individuals, indicating independent regulatory mechanisms for these metabolites [3] [7].

Tissue distribution studies reveal heterogeneous expression patterns reflecting localized production and degradation:

  • Liver and Kidney: High D1 activity supports significant 3,3'-T2 generation from rT~3~ clearance
  • Brain Tissue: D3 expression drives T~3~ inactivation to 3,3'-T2, particularly in fetal and adult neural tissues
  • Placenta and Uterus: Elevated D3 activity during pregnancy produces substantial 3,3'-T2, protecting fetal development from maternal thyroid hormone excess [2] [6] [9]

In pathological conditions, tissue-specific alterations occur:

  • Non-Thyroidal Illness Syndrome: Hepatic D1 suppression reduces 3,3'-T2 production, contributing to elevated rT~3~ levels
  • Hemangiomas: Massive D3 overexpression causes consumptive hypothyroidism with markedly increased 3,3'-T2 production from T~3~ and T~4~ degradation
  • Iodine Deficiency: Compensatory increases in thyroidal D1 and D2 activities may alter 3,3'-T2 generation patterns [2] [9]

The serum half-life of 3,3'-T2 is considerably shorter than that of T~4~ or T~3~, reflecting its rapid turnover and further metabolism to monoiodothyronines and thyronine. This rapid clearance necessitates continuous production to maintain detectable serum concentrations [2] [6].

Properties

CAS Number

4604-41-5

Product Name

3,3'-Diiodo-L-thyronine

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid

Molecular Formula

C15H13I2NO4

Molecular Weight

525.08 g/mol

InChI

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1

InChI Key

CPCJBZABTUOGNM-LBPRGKRZSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I

Synonyms

3,3'-diiodothyronine
3,3'-diiodothyronine, (DL)-isomer
3,3'-diiodothyronine, (L)-isomer
3,3'-diiodothyronine, (L)-isomer, 125I-labeled
3,3'-T2

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.